2-({[4-(2-oxo-2H-chromen-3-yl)phenyl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
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Overview
Description
2-({[4-(2-oxo-2H-chromen-3-yl)phenyl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound that features a unique combination of coumarin and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[4-(2-oxo-2H-chromen-3-yl)phenyl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the coumarin derivative, which is then coupled with a thiophene derivative under specific reaction conditions. The key steps include:
Preparation of Coumarin Derivative: This involves the reaction of m-aminophenol with methoxycarbonyl chloride and acetoacetic ester using concentrated sulfuric acid.
Coupling Reaction: The coumarin derivative is then reacted with a thiophene derivative in the presence of a suitable catalyst, such as potassium carbonate, under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as using environmentally friendly solvents and catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-({[4-(2-oxo-2H-chromen-3-yl)phenyl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the coumarin or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted coumarin and thiophene derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
2-({[4-(2-oxo-2H-chromen-3-yl)phenyl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Materials Science: It is used in the development of organic semiconductors and photovoltaic materials.
Biological Research: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-({[4-(2-oxo-2H-chromen-3-yl)phenyl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. The coumarin moiety can inhibit enzymes such as DNA gyrase, while the thiophene ring can interact with cellular receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: Compounds like warfarin and dicoumarol share the coumarin moiety and exhibit anticoagulant properties.
Thiophene Derivatives: Thiophene-based drugs such as tiquizium bromide and dorzolamide are known for their therapeutic applications.
Uniqueness
2-({[4-(2-oxo-2H-chromen-3-yl)phenyl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is unique due to its combined coumarin-thiophene structure, which imparts a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in medicinal and materials chemistry .
Properties
Molecular Formula |
C24H18N2O4S |
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Molecular Weight |
430.5 g/mol |
IUPAC Name |
2-[[4-(2-oxochromen-3-yl)benzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C24H18N2O4S/c25-21(27)20-16-5-3-7-19(16)31-23(20)26-22(28)14-10-8-13(9-11-14)17-12-15-4-1-2-6-18(15)30-24(17)29/h1-2,4,6,8-12H,3,5,7H2,(H2,25,27)(H,26,28) |
InChI Key |
KODFWBUCVZKJNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)C4=CC5=CC=CC=C5OC4=O |
Origin of Product |
United States |
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